Home > Products > Screening Compounds P89474 > N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide -

N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide

Catalog Number: EVT-5136739
CAS Number:
Molecular Formula: C21H28N2O3
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Astemizole (1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine) is a non-sedating H1 antihistamine. []

Relevance: Astemizole shares key structural similarities with N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide, including the presence of a methoxyphenylethylpiperidine moiety. Both compounds differ in their core structures and the substituent attached to the piperidine nitrogen. Astemizole features a benzimidazole core, whereas the target compound incorporates a furan ring. This structural resemblance suggests potential shared pharmacological activities or targets between the two compounds. []

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

Compound Description: R 31 833 is a potent analgesic with an exceptionally high safety margin. It belongs to a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides exhibiting significant analgesic properties. []

Relevance: R 31 833 shares the arylethylpiperidine structural motif with N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide. The key difference lies in the substituent on the piperidine nitrogen, with R 31 833 possessing a carboxylate group and a substituted phenylamino group, while the target compound features a methylfuramide group. This structural comparison provides insights into the potential pharmacological activities and structural variations within this class of compounds. []

N-(4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl)-N-phenylpropanamide (R 30 730)

Compound Description: R 30 730 is a potent and fast-acting analgesic with a relatively short duration of action, comparable to fentanyl. Its high safety margin makes it a promising candidate for further investigation. []

Relevance: Both R 30 730 and N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide belong to a series of analgesic compounds characterized by an arylethylpiperidine core structure. Notably, they differ in the aryl group attached to the ethyl chain (thienyl in R 30 730 versus methoxyphenyl in the target compound) and the substituent on the piperidine nitrogen (methoxymethyl and phenylpropanamide in R 30 730 compared to methylfuramide in the target compound). These structural similarities and variations offer valuable insights into the structure-activity relationship within this class of analgesics. []

4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl-p-iodobenzamido)ethyl]piperazine (p-MPPI) and its derivatives

Compound Description: p-MPPI derivatives are a group of compounds investigated for their affinity to 5-HT1A receptors. Modifications to the p-alkylbenzamido group of p-MPPI affected binding affinity. Smaller substituents, such as p-methyl and p-ethyl, maintained high affinity, while larger groups reduced it. []

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494)

Compound Description: Co 101244/PD 174494 is a selective antagonist for the NR1/2B subunit combination of the N-methyl-D-aspartate (NMDA) receptor. It exhibits high potency and favorable pharmacological properties, including low side effect liability. []

1-[2-(3,4-dichlorophenyl)ethyl]-4-alkylpiperazines

Compound Description: These compounds are analogs of the sigma receptor ligand 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine (1). They were synthesized to investigate the effect of conformational restriction on sigma receptor binding affinity. []

Relevance: While these compounds differ from N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide in the specific aryl and heterocyclic moieties, they both contain an arylethyl group linked to a nitrogen-containing heterocycle. This structural similarity suggests that these compounds might share similar pharmacological targets or mechanisms of action, potentially involving interactions with sigma receptors. []

Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Its structure-activity relationship (SAR) studies emphasize the crucial role of specific stereochemistry and substituents in its kappa opioid receptor affinity and selectivity. []

Relevance: JDTic shares a substituted phenylpiperidinylmethyl structural motif with N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide. While they differ in their core structures and substituents, their shared structural feature suggests potential similarities in their binding modes or interactions with opioid receptors. []

Relevance: R 56865 shares the fluorophenoxyalkylpiperidine moiety with N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide. Despite differences in their core structures and substituents, this structural similarity suggests that both compounds might affect similar ion channels or transporters, albeit with varying potencies. []

Properties

Product Name

N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide

IUPAC Name

N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylfuran-2-carboxamide

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C21H28N2O3/c1-22(21(24)20-8-5-15-26-20)16-17-9-12-23(13-10-17)14-11-18-6-3-4-7-19(18)25-2/h3-8,15,17H,9-14,16H2,1-2H3

InChI Key

DYTIGPJXFVYJJU-UHFFFAOYSA-N

SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2OC)C(=O)C3=CC=CO3

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2OC)C(=O)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.